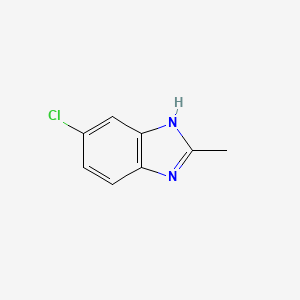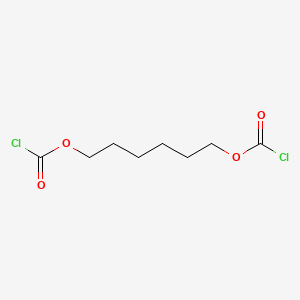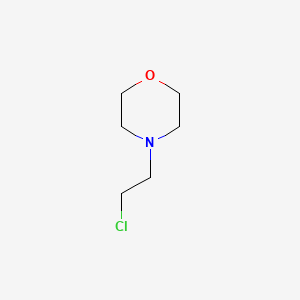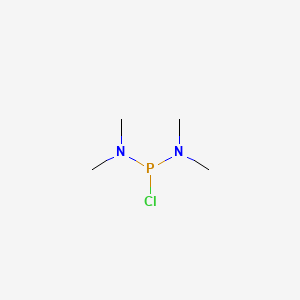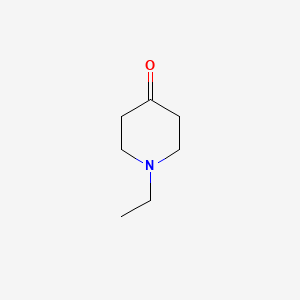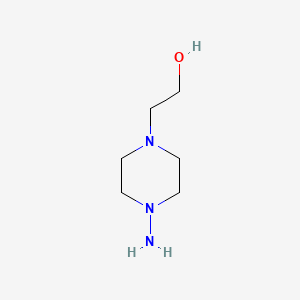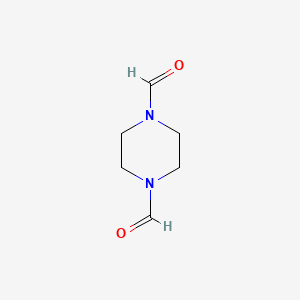
1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl-” is a chemical compound . It is related to TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl), a stable nitroxyl radical commonly used as an oxidizing agent in organic synthesis .
Synthesis Analysis
The synthesis of related compounds involves trapping short-lived radicals, based on a homolytic substitution reaction . The radical traps in this method are terminal alkenes possessing a nitroxide leaving group (e.g., allyl-TEMPO derivatives) .
Wissenschaftliche Forschungsanwendungen
Biological Activity and DNA Interaction
- Research on spin-labeled 9-aminoacridines, incorporating a similar tetramethyl piperidine structure, has shown these compounds exhibit biological activity by interacting with DNA and RNA polymerases. Their ability to unwind DNA and influence enzyme systems suggests potential as probes for nucleic acids (Sinha et al., 1976).
Oxidation of Primary Alcohols
- The tetramethyl-1-piperidinyloxy compound has been used to catalyze the efficient oxidation of primary alcohols to aldehydes, showcasing a high chemoselectivity and preventing overoxidation to carboxylic acids (Einhorn et al., 1996).
Aerobic Transformation and Stability
- A study on the aerobic transformation of a related tetraethyl-substituted piperidine nitroxide by cytochrome P450 revealed insights into its stability and interaction with biological systems, highlighting its potential use in EPR and MRI imaging (Babic et al., 2020).
Redox Properties and Structural Analysis
- Investigations into the redox derivatives of tetramethylpiperidin-1-yloxyl have provided insights into the structural changes accompanying oxidation and reduction processes, aiding in the understanding of redox reactions involving this moiety (Sen' et al., 2014).
Photoinitiators for Polymerization
- The attachment of various light-absorbing chromophores to a hindered aminoether structure based on the tetramethyl-1-piperidinyloxy (TEMPO) demonstrates potential as photoinitiators for controlled radical polymerization, indicating applications in material science (Hu et al., 2000).
Safety And Hazards
Eigenschaften
CAS-Nummer |
36775-23-2 |
|---|---|
Produktname |
1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl- |
Molekularformel |
C11H21ClN2O2 |
Molekulargewicht |
248.75 g/mol |
IUPAC-Name |
2-chloro-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C11H21ClN2O2/c1-10(2)5-8(13-9(15)7-12)6-11(3,4)14(10)16/h8,16H,5-7H2,1-4H3,(H,13,15) |
InChI-Schlüssel |
ICXMAAHRVIPICX-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1O)(C)C)NC(=O)CCl)C |
Kanonische SMILES |
CC1(CC(CC(N1O)(C)C)NC(=O)CCl)C |
Andere CAS-Nummern |
36775-23-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



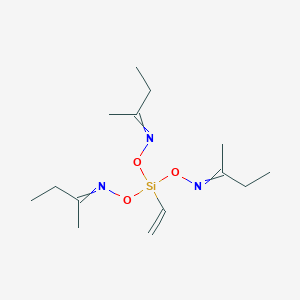
![Diethyl N-[4-(methylamino)benzoyl]-L-glutamate](/img/structure/B1582480.png)

